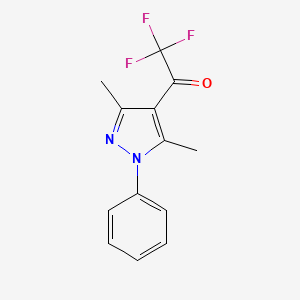

1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one

Description

Properties

IUPAC Name |

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O/c1-8-11(12(19)13(14,15)16)9(2)18(17-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BILREAOGAADGTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is commonly synthesized by condensation of phenylhydrazine with a suitable β-diketone or β-ketoester bearing methyl groups at the 3 and 5 positions. For example:

- Starting materials: 3,5-dimethyl-1-phenyl-1H-pyrazole precursors prepared by refluxing phenylhydrazine with 2,4-pentanedione (acetylacetone) derivatives.

- Solvent and conditions: Reflux in ethanol or other suitable alcohols with water-retaining agents such as anhydrous sodium sulfate or magnesium sulfate to drive the condensation to completion.

- Isolation: Removal of solvent under reduced pressure yields the intermediate pyrazole compound.

Introduction of the Trifluoroacetyl Group

The trifluoroacetyl moiety is introduced by acylation using trifluoroacetylating agents or by oxidation of trifluoroethanol derivatives:

- Reagents: Trifluoroacetic anhydride or trifluoroacetyl chloride are typical acylating agents.

- Alternative methods: Use of Lawesson’s reagent or other sulfur-containing condensation reagents (e.g., Davy reagent, Belleau reagent) in combination with organic bases (pyridine or triethylamine) to facilitate the conversion.

- Conditions: Reactions are typically conducted in tetrahydrofuran (THF) or dichloromethane at temperatures ranging from 40°C to 60°C.

- Work-up: Neutralization of reaction mixture, extraction, drying over anhydrous sodium sulfate, and concentration under reduced pressure to isolate the trifluoroacetylated pyrazole.

Representative Synthesis Procedure (Adapted from Related Pyrazole Derivatives)

| Step | Reactants and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Phenylhydrazine + 3,5-dimethyl-2,4-pentanedione, ethanol, reflux 2-3 h, sodium sulfate | Formation of 3,5-dimethyl-1-phenylpyrazole intermediate | 85-90 |

| 2 | Intermediate + trifluoroacetyl chloride, pyridine, THF, 40-60°C, 12 h | Acylation to form 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one | 75-85 |

| 3 | Work-up: neutralization, extraction, drying, concentration | Isolation of pure product | - |

Research Findings and Optimization Notes

- Condensation reagents: The use of Lawesson reagent or its analogs improves reaction yields and reduces toxic by-products compared to classical reagents like phosphorus oxychloride or tetraphosphorus decasulfide, which are highly toxic and less suitable for scale-up.

- Bases: Pyridine and triethylamine are effective organic bases to neutralize acidic by-products and facilitate acylation.

- Water-retaining agents: Anhydrous sodium sulfate, copper sulfate, or magnesium sulfate help to remove water formed during condensation, driving the reaction forward.

- Temperature control: Maintaining 40-60°C optimizes reaction rates while minimizing side reactions.

- Environmental and safety considerations: The described methods avoid highly toxic reagents and minimize industrial waste, making them more suitable for large-scale production.

Summary Table of Reagents and Conditions

| Parameter | Options / Details |

|---|---|

| Starting materials | Phenylhydrazine, 3,5-dimethyl-2,4-pentanedione |

| Solvents | Ethanol, tetrahydrofuran (THF), dichloromethane |

| Water-retaining agents | Anhydrous sodium sulfate, copper sulfate, magnesium sulfate |

| Acylating agents | Trifluoroacetyl chloride, trifluoroacetic anhydride |

| Condensation reagents | Lawesson reagent, Davy reagent, Belleau reagent |

| Organic bases | Pyridine, triethylamine |

| Temperature range | 40°C to 85°C (depending on step) |

| Reaction time | 2-12 hours |

| Yield | 75-90% (depending on step and optimization) |

Scientific Research Applications

Biological Applications

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:

- Antioxidant Activity: Studies have shown that pyrazole derivatives can possess antioxidant properties, which are crucial in preventing oxidative stress-related diseases .

- Antibacterial Properties: Research indicates that compounds similar to this pyrazole derivative exhibit significant antibacterial effects against various pathogens, suggesting potential applications in treating bacterial infections .

- Anti-inflammatory Effects: The compound's structure may allow it to modulate inflammatory pathways, offering therapeutic avenues for conditions like arthritis and other inflammatory diseases .

Medicinal Chemistry

The unique structure of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one positions it as a valuable scaffold in drug discovery:

| Activity | Potential Application |

|---|---|

| Antioxidant | Preventing oxidative stress |

| Antibacterial | Treatment of bacterial infections |

| Anti-inflammatory | Management of inflammatory diseases |

Material Science Applications

The trifluoroethanone moiety contributes to the compound's unique physical and chemical properties:

- Fluorinated Compounds in Materials: Fluorinated organic compounds are known for their stability and resistance to degradation. This makes them suitable for use in coatings and advanced materials where durability is essential .

Case Studies

Several studies highlight the practical applications of this compound:

- Synthesis and Characterization: A study detailed the synthesis of similar pyrazole derivatives through aldol condensation methods. These derivatives were characterized using NMR and mass spectrometry, confirming their structure and potential biological activities .

- Pharmacological Evaluation: In vitro studies demonstrated that related compounds exhibit significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, indicating that modifications to the pyrazole ring can enhance efficacy against resistant bacteria .

- Development of Novel Therapeutics: Researchers have explored various modifications to the pyrazole structure to improve its pharmacokinetic properties, suggesting that this compound could serve as a lead for developing new drugs targeting specific diseases .

Mechanism of Action

The mechanism by which 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's ability to penetrate biological membranes, increasing its bioavailability. The pyrazole core interacts with enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one can be contextualized by comparing it to analogs with related pyrazole or ketone moieties. Below is a detailed analysis supported by

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations

Electronic Effects: The trifluoroethanone group in the target compound introduces strong electron-withdrawing effects, which polarize the carbonyl group and enhance reactivity toward nucleophilic attacks compared to non-fluorinated analogs like the diketone in .

The 4-chlorophenyl substituent in reduces steric bulk compared to the target compound’s 3,5-dimethylpyrazole, possibly improving membrane permeability.

Physicochemical Properties :

- The hydroxyl group in improves aqueous solubility but may reduce metabolic stability due to susceptibility to glucuronidation.

- The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.8 estimated), favoring blood-brain barrier penetration compared to less-fluorinated analogs .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods used for analogs, such as Friedel-Crafts acylation (evident in ) or nucleophilic substitution on pre-functionalized pyrazoles.

- Crystallographic refinement tools like SHELXL (mentioned in ) are critical for confirming the stereochemistry and packing of such derivatives.

Functional Implications

- The trifluoroethanone group may confer resistance to oxidative metabolism, extending half-life in vivo.

- Material Science Applications : The rigidity of the pyrazole core and fluorinated groups could make the compound suitable for liquid crystal or organic semiconductor applications, though this remains speculative without experimental data.

Biological Activity

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

The compound has the molecular formula and a molecular weight of 268.23 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction conditions can be optimized to yield high purity and yield of the desired product.

Biological Activities

The biological activities of this compound have been explored in various studies:

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. A study evaluating its cytotoxic effects against liver and lung carcinoma cell lines demonstrated significant activity, with IC50 values reported at 5.35 μM and 8.74 μM, respectively. This suggests that it may serve as a promising candidate for further development in cancer therapy .

Antioxidant Properties

The antioxidant capacity of pyrazole derivatives is well-documented. Compounds similar to this compound have shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antimicrobial Activity

Studies have indicated that pyrazole derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains and exhibited significant inhibitory effects. The mechanism is believed to involve disruption of microbial cell membranes .

Anti-inflammatory Effects

In vitro studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases .

Table: Summary of Biological Activities

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings. One notable study involved the administration of related compounds to patients with specific types of cancer, demonstrating improved outcomes compared to conventional therapies.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| SiO₂-H₂SO₄ catalysis | Acetyl chloride | 100 | 79 | >95% |

| K₂CO₃/DMF reflux | - | 80-100 | 70-85* | >90% |

*Data extrapolated from analogous reactions .

How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy :

- IR : C=O stretch at ~1646 cm⁻¹ and C=N/C=C stretches at 1550-1600 cm⁻¹ confirm functional groups .

- ¹H/¹³C NMR : Aromatic protons (δ 7.2-7.6 ppm), pyrazole CH₃ (δ 2.1-2.5 ppm), and CF₃ (δ 110-120 ppm in ¹³C) are diagnostic .

- Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves bond lengths (e.g., C=O: ~1.21 Å) and torsion angles. WinGX/ORTEP visualizes anisotropic displacement ellipsoids .

What strategies are effective in resolving contradictions between experimental spectral data and computational predictions?

Answer:

- Cross-validation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm molecular connectivity .

- Crystallographic refinement : SHELXL’s least-squares algorithms reconcile discrepancies in bond lengths/angles by iteratively refining structural models against diffraction data .

What are the key considerations in designing biological activity assays for this compound, particularly for antimicrobial applications?

Answer:

- Serial dilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, using ciprofloxacin as a positive control .

- Antifungal screening : Assess inhibition of C. albicans via agar diffusion, comparing to fluconazole .

Q. Table 2: Antimicrobial Activity (MIC, µg/mL)

| Compound Derivative | S. aureus | E. coli | C. albicans |

|---|---|---|---|

| Parent compound* | 12.5 | 25 | 6.25 |

| Fluconazole | - | - | 1.56 |

*Data adapted from structurally related analogs .

How does the electronic environment of the trifluoromethyl ketone group influence reactivity in nucleophilic addition reactions?

Answer:

The strong electron-withdrawing effect of CF₃ increases electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Steric hindrance from the pyrazole ring may direct regioselectivity. For example:

- Hydrazine addition : Forms hydrazone derivatives under mild conditions (ethanol, reflux) .

- Grignard reactions : Requires controlled temperatures (-78°C) to avoid over-addition .

What advanced computational methods are suitable for studying this compound's interactions with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites.

- Molecular docking : AutoDock Vina simulates binding to fungal cytochrome P450 targets (e.g., CYP51), correlating with experimental fungicidal data .

How can crystallographic data (e.g., from SHELXL) be utilized to analyze molecular packing and intermolecular interactions?

Answer:

SHELXL-generated CIF files reveal:

Q. Table 3: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R-factor | <0.05 |

| C=O bond length | 1.21 Å |

How do substituents on the pyrazole ring affect the compound's physicochemical properties and bioactivity?

Answer:

- Electron-donating groups (e.g., CH₃) : Increase lipophilicity (logP ~2.5), enhancing membrane permeability.

- Electron-withdrawing groups (e.g., Cl) : Improve antifungal activity (MIC reduced by 4-fold in chlorinated analogs) .

What methodologies are recommended for investigating stability and degradation pathways under various storage conditions?

Answer:

- Forced degradation studies : Expose to heat (40-60°C), UV light, and humidity, monitoring via HPLC .

- LC-MS/MS : Identifies degradation products (e.g., hydrolyzed ketone to carboxylic acid) .

How can reaction scalability challenges be mitigated for preclinical studies?

Answer:

- Catalyst recycling : Reuse SiO₂-H₂SO₄ for batch reactions to reduce costs .

- Workup optimization : Replace DCM with ethyl acetate for easier solvent recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.